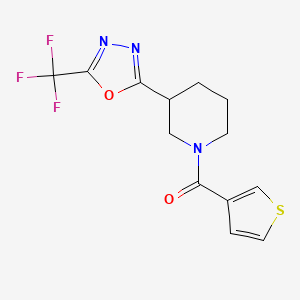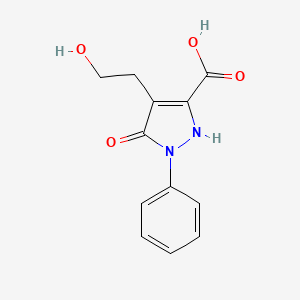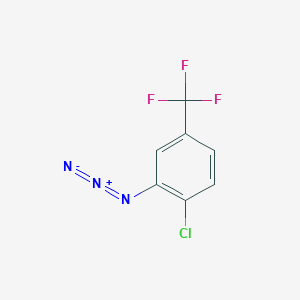
Thiophen-3-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a therapeutic compound that inhibits 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1) . It’s used in pharmaceutical compositions to treat disorders ameliorated by the inhibition of 11 β-HSD1 . These disorders include metabolic syndrome, type 2 diabetes, obesity, insulin resistance, hypertension, lipid disorders, cardiovascular disorders such as ischemic heart disease, and CNS disorders such as mild cognitive impairment and early dementia, including Alzheimer’s disease .
Aplicaciones Científicas De Investigación
Crystallographic and Structural Analysis
Compounds related to "Thiophen-3-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone" have been subject to crystallographic and structural analysis to understand their isomorphous nature and the effects of substituents on their properties. For example, the study by Swamy et al. (2013) on isomorphous methyl- and chloro-substituted small heterocyclic analogs shows the impact of substituents on the structure and potential disorder within these molecules, hinting at their versatility in pharmaceutical applications (Swamy et al., 2013).
Anticancer Activity
Research into thiophene-containing derivatives, including those similar to the chemical , has shown promising anticancer activity. Inceler et al. (2013) synthesized a series of novel thiophene-containing 1,3-diarylpyrazole derivatives and investigated their anticancer activity against various human cancer cells. The findings suggest that specific derivatives exhibit significant growth inhibitory effects, highlighting the potential of these compounds in developing anticancer therapies (Inceler et al., 2013).
Enzyme Inhibitory Activities
The enzyme inhibitory properties of thiophene-based heterocyclic compounds have been extensively studied. Cetin et al. (2021) designed and evaluated a new series of thiophene-based compounds for their in vitro enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. Their research identifies compounds with potent inhibitory activities, suggesting potential applications in treating diseases associated with enzyme dysfunction (Cetin et al., 2021).
Material Science and Pharmaceutical Applications
The diverse applications of substituted thiophenes in material science and pharmaceuticals have been highlighted in studies like that of Nagaraju et al. (2018), which discuss the biological activities and potential use in organic electronics. These compounds have shown a wide spectrum of biological activities and are utilized in thin-film transistors, organic light-emitting transistors, and solar cells, underscoring their significance in both pharmaceuticals and material science (Nagaraju et al., 2018).
Mecanismo De Acción
Propiedades
IUPAC Name |
thiophen-3-yl-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2S/c14-13(15,16)12-18-17-10(21-12)8-2-1-4-19(6-8)11(20)9-3-5-22-7-9/h3,5,7-8H,1-2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECDSMSDTHBSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC=C2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-dichloro-N-[3-oxo-3-(piperidin-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2965603.png)



![2-(4-butoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2965608.png)


![6H,7H,8H,9H-naphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B2965612.png)
![2-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2965614.png)

![2-Chloro-N-[(1R)-1-(7-fluoro-1-benzofuran-3-yl)ethyl]acetamide](/img/structure/B2965618.png)
![N-(naphthalen-1-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2965619.png)
![N-[2-methyl-4-[3-methyl-4-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]phenyl]phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2965623.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2965624.png)